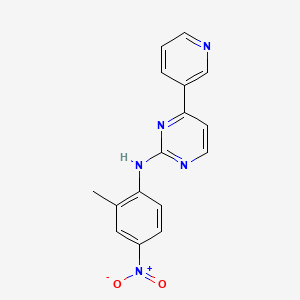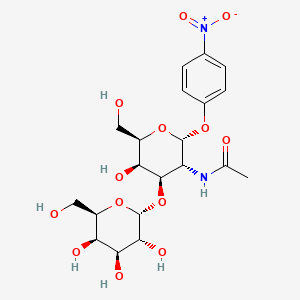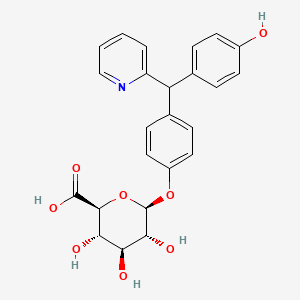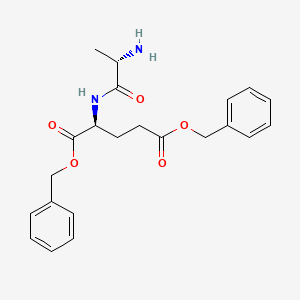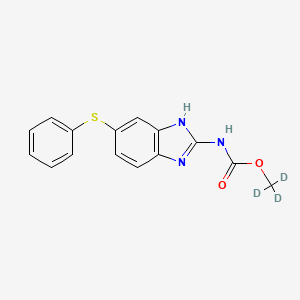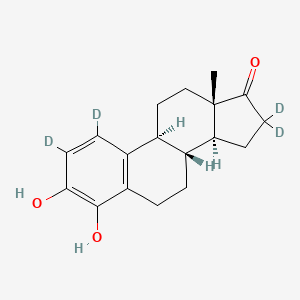
4-Hydroxy Estrone-d4
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Hydroxy Estrone-d4 is similar to that of 4-OHE1, but it contains four deuterium atoms that replace four hydrogen atoms . This modification makes it useful as an internal standard in analytical chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy Estrone-d4 include a molecular formula of C18H18D4O3 and a molecular weight of 274.39 . It is also noted that the density is 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Neuroprotection
4-Hydroxy Estrone-d4 has been identified as a potent neuroprotective agent. Studies have shown that it can protect neuronal cells against oxidative damage, which is a significant factor in the development of neurodegenerative diseases . Its efficacy surpasses that of other estrogen metabolites, including 17β-estradiol, in protecting against oxidative neurotoxicity in vitro and in vivo .
Biochemistry
In the field of biochemistry, 4-Hydroxy Estrone-d4 is used to understand estrogen metabolism. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies employing stable isotope labeling have elucidated the metabolic pathways of estrogens, highlighting the role of 4-Hydroxy Estrone as a significant metabolite .
Pharmacology
Pharmacologically, 4-Hydroxy Estrone-d4’s strong neuroprotective effect suggests potential therapeutic applications. It could be a candidate for estrogen replacement therapy, which has been associated with reduced neurodegenerative diseases and cognitive improvements in postmenopausal women .
Neuroscience
In neuroscience, the protective effect of 4-Hydroxy Estrone-d4 against glutamate-induced oxidative stress and neuronal death is of particular interest. This has implications for understanding and potentially treating neurodegenerative diseases where oxidative stress is a contributing factor .
Oncology
4-Hydroxy Estrone-d4 is relevant in oncology due to its association with breast cancer. The concentration of 4-Hydroxy Estrone is significantly higher in breast cancer cases compared to healthy controls, suggesting its role in cancerogenesis and potential as a biomarker for diagnosis .
Endocrinology
Endocrinologically, 4-Hydroxy Estrone-d4 is part of the estrogenic activity spectrum. Its metabolic pathways and interactions with estrogen receptors are crucial for understanding hormonal balance and disorders .
Toxicology
Toxicologically, the study of 4-Hydroxy Estrone-d4 is essential for assessing the risk of endocrine-disrupting chemicals. Its presence in environmental samples and potential effects on human health are areas of active research .
Environmental Science
In environmental science, 4-Hydroxy Estrone-d4 is monitored due to its presence as a natural estrogen in dairy milk and its status as an endocrine disruptor. Analytical methods like GC-MS are developed for its detection and quantification in environmental samples .
Wirkmechanismus
Target of Action
4-Hydroxy Estrone-d4, also known as 4-Hydroxyestrone, is an endogenous, naturally occurring catechol estrogen and a minor metabolite of estrone and estradiol . It primarily targets neuronal cells, where it exhibits a strong neuroprotective effect against oxidative damage .
Mode of Action
The neuroprotective effect of 4-Hydroxy Estrone-d4 involves increased cytoplasmic translocation of the protein p53 . This translocation results from the deacetylation of p53 mediated by SIRT1, a protein known for its role in cellular regulation .
Biochemical Pathways
The main metabolic pathway of 4-Hydroxy Estrone-d4 in the central nervous system is estrogen 4-hydroxylation . This process leads to the production of 4-Hydroxy Estrone-d4, which then exerts its neuroprotective effects. The compound’s action is particularly significant in the context of oxidative stress, a recognized factor in the development of neurodegenerative diseases .
Pharmacokinetics
It is known that estrogens, including 4-hydroxy estrone-d4, circulate bound to sex hormone-binding globulin and albumin . The sulfate form of these hormones may serve as a storage form and can be freely converted back to estrone and estriol .
Result of Action
The primary result of 4-Hydroxy Estrone-d4’s action is the protection of neuronal cells against oxidative damage . It has been found to have the strongest neuroprotective effect among 25 endogenous estrogen metabolites tested, even stronger than 17β-estradiol . This protective effect is observed both in vitro, using immortalized mouse hippocampal neuronal cells, and in vivo, against kanic acid-induced hippocampal oxidative damage in rats .
Action Environment
The action of 4-Hydroxy Estrone-d4 can be influenced by various environmental factors. For instance, oxidative stress in the neuronal environment can enhance the neuroprotective effect of this compound . Additionally, the presence of other molecules, such as glutamate, can modulate the compound’s action, as glutamate-induced oxidative stress is considered an important contributing factor in neurodegenerative diseases .
Zukünftige Richtungen
4-Hydroxy Estrone-d4 is a valuable tool for researchers studying the effects of estrogens on human health . Its unique chemical structure allows for accurate measurement of 4-OHE1 levels in biological samples and helps advance our understanding of the role of estrogens in disease and physiology . It is expected that the use of 4-Hydroxy Estrone-d4 in research will continue to grow in the future .
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S)-1,2,16,16-tetradeuterio-3,4-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1/i4D,6D,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZVQQZZOVBNLU-RFZGAVBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC(C4=O)([2H])[2H])C)O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857767 | |
| Record name | 3,4-Dihydroxy(1,2,16,16-~2~H_4_)estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy Estrone-d4 | |
CAS RN |
81586-98-3 | |
| Record name | 3,4-Dihydroxyestra-1,3,5(10)-trien-17-one-1,2,16,16-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81586-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxy(1,2,16,16-~2~H_4_)estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



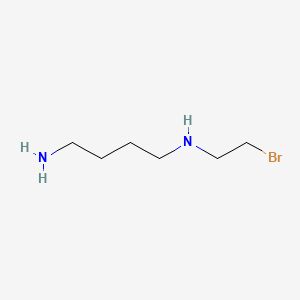
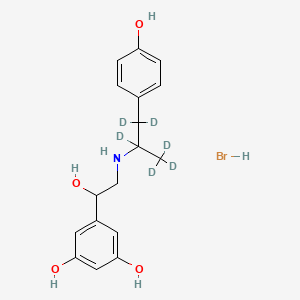

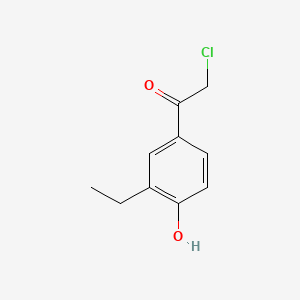
![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)

